molecular formula C8H8NNaO3 B1449340 Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate CAS No. 183162-69-8

Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate

Cat. No. B1449340
CAS RN: 183162-69-8
M. Wt: 189.14 g/mol
InChI Key: AIMGDCXQZIWZGT-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate is a chemical compound with the molecular formula C8H8NNaO3 . It is also known as sodium pyruvate or pyruvic acid sodium salt. The compound has a molecular weight of 189.14 g/mol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate is 1S/C8H9NO3.Na/c1-8(12,7(10)11)6-4-2-3-5-9-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate is a powder that is stored at room temperature . The compound has a molecular weight of 189.14 g/mol . Its molecular formula is C8H8NNaO3 .

Scientific Research Applications

Anti-Fibrosis Activity

Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate has been found to have potential anti-fibrosis activity. In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Novel Heterocyclic Compounds

This compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities. The pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry .

Catalyst for Generating β-oxopropyl Carbonates

Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate can act as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols .

Aminolysis of a Polyglutamate

This compound can also be used in the aminolysis of a polyglutamate .

Inhibition of Collagen Expression

Compounds derived from Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate have been found to effectively inhibit the expression of collagen .

Reduction of Hydroxyproline Content in Cell Culture Medium

These compounds can also reduce the content of hydroxyproline in cell culture medium in vitro .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

sodium;2-hydroxy-2-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-4-2-3-5-9-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMGDCXQZIWZGT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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